

Application Notes and Protocols for the Synthesis of Methyl 2-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-(dimethylamino)benzoate**

Cat. No.: **B157085**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **Methyl 2-(dimethylamino)benzoate**, a tertiary amine with applications in organic synthesis and as a potential intermediate in pharmaceutical drug development. The synthesis is achieved through the Eschweiler-Clarke reaction, a well-established method for the N-methylation of primary amines.

Reaction Principle

The synthesis of **Methyl 2-(dimethylamino)benzoate** from methyl anthranilate is accomplished via the Eschweiler-Clarke reaction. This reaction involves the reductive amination of a primary amine using excess formic acid and formaldehyde.^{[1][2][3]} Initially, methyl anthranilate reacts with formaldehyde to form an N-hydroxymethyl intermediate, which then dehydrates to an iminium ion. The iminium ion is subsequently reduced by formic acid, which acts as a hydride donor, to yield the N-methylated amine. This process is repeated to afford the desired N,N-dimethylated product. A key advantage of this method is that the reaction ceases at the tertiary amine stage, preventing the formation of quaternary ammonium salts.^[3]

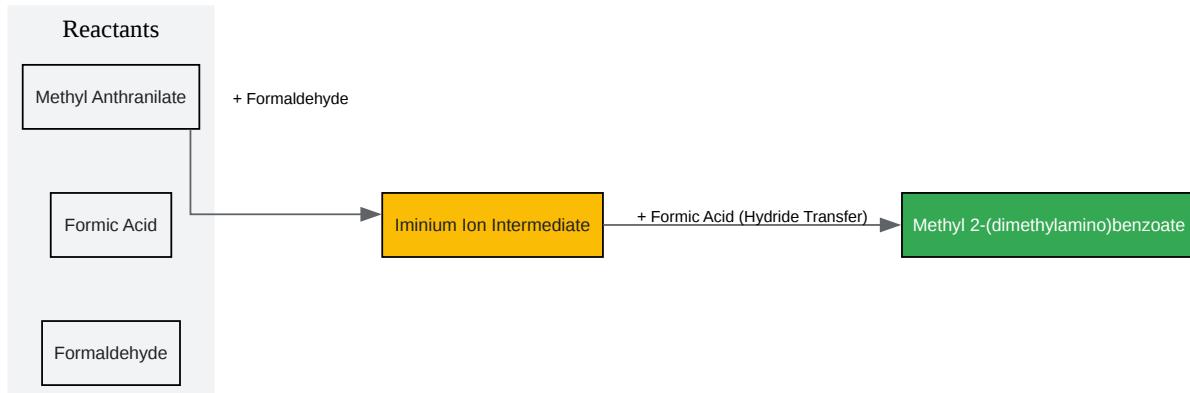
Experimental Protocol

Materials and Reagents:

- Methyl anthranilate
- Formic acid (98-100%)
- Formaldehyde (37% solution in water)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

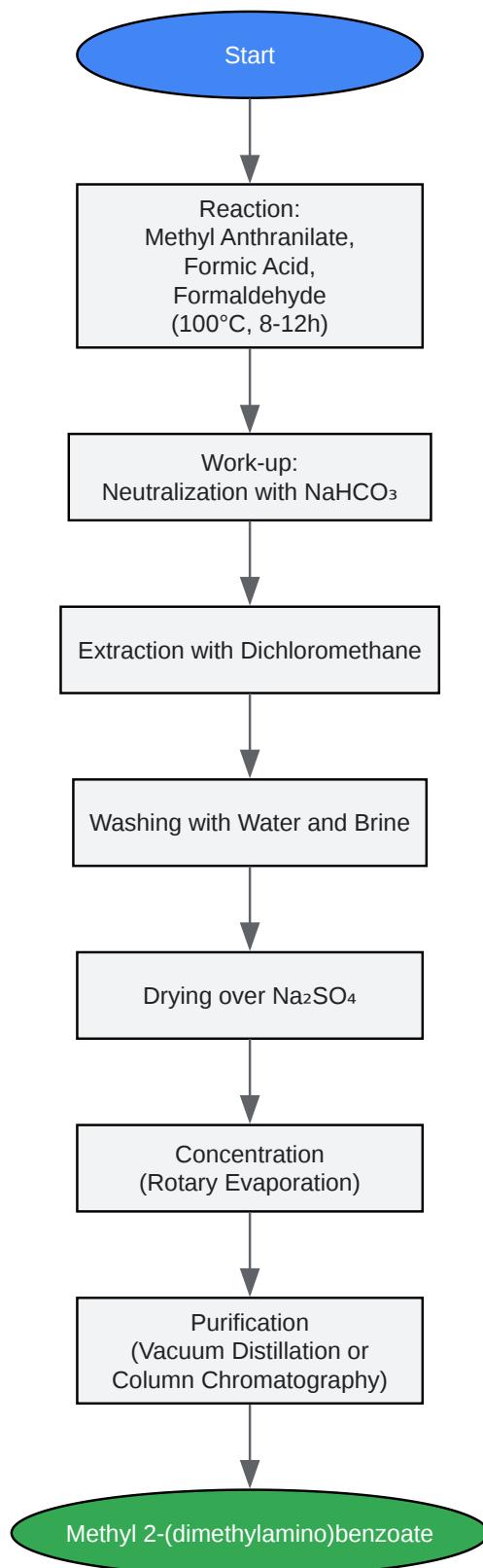
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl anthranilate (1.0 equivalent) and formic acid (4.0 equivalents).
- Addition of Formaldehyde: To the stirred solution, slowly add formaldehyde solution (37% in water, 3.0 equivalents).
- Reaction: Heat the reaction mixture to 100 °C and maintain it at this temperature under reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).


- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude **Methyl 2-(dimethylamino)benzoate** can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Parameter	Value
Reagents	
Methyl anthranilate	1.0 eq
Formic acid	4.0 eq
Formaldehyde (37% aq.)	3.0 eq
Reaction Conditions	
Temperature	100 °C
Reaction Time	8-12 hours
Product Characteristics	
Molecular Formula	C ₁₀ H ₁₃ NO ₂
Molecular Weight	179.22 g/mol
Appearance	Colorless to pale yellow liquid
Expected Yield	High
Spectroscopic Data	
¹ H NMR (CDCl ₃)	δ (ppm): 7.8-7.9 (dd, 1H), 7.3-7.4 (m, 1H), 7.0-7.1 (m, 2H), 3.85 (s, 3H), 2.9 (s, 6H)
¹³ C NMR (CDCl ₃)	δ (ppm): 168.5, 152.0, 132.5, 131.0, 122.0, 120.0, 117.0, 51.5, 42.5
IR (neat)	ν (cm ⁻¹): ~2950 (C-H), ~1720 (C=O, ester), ~1600, 1490 (C=C, aromatic)
Mass Spectrum (EI)	m/z (%): 179 (M ⁺), 164, 148, 118, 91

Visualizations


Reaction Signaling Pathway:

[Click to download full resolution via product page](#)

Caption: Signaling pathway of the Eschweiler-Clarke reaction.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-(methylamino)benzoate(85-91-6) ^{13}C NMR spectrum [chemicalbook.com]
- 2. Human Metabolome Database: ^1H NMR Spectrum (1D, 90 MHz, CDCl_3 , experimental) (HMDB0033968) [hmdb.ca]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of Methyl 2-(dimethylamino)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157085#experimental-protocol-for-the-synthesis-of-methyl-2-dimethylamino-benzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com